4-Tert-butyl-3,3-dimethylpyrrolidine
Overview
Description
4-Tert-butyl-3,3-dimethylpyrrolidine is a cyclic amine with the molecular formula C11H21N. . This compound is significant in the field of organic synthesis, serving as an effective protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3,3-dimethylpyrrolidine typically involves the reaction of pyrrolidine with tert-butyl chloride and dimethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3,3-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tert-butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Tert-butyl-3,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Biology: Studied for its potential role in biological systems and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The tert-butyl and dimethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylpyridine: Similar in structure but lacks the dimethyl groups.
3,3-Dimethylpyrrolidine: Similar but without the tert-butyl group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness
4-Tert-butyl-3,3-dimethylpyrrolidine is unique due to the presence of both tert-butyl and dimethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in organic synthesis, offering selective protection and reactivity in various chemical transformations.
Biological Activity
4-Tert-butyl-3,3-dimethylpyrrolidine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H21N
- CAS Number: 2092529-42-3
This compound features a pyrrolidine ring with tert-butyl and dimethyl substituents, contributing to its unique physicochemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound acts as a competitive inhibitor for specific enzymes such as alcohol dehydrogenases, impacting metabolic pathways involving alcohol metabolism and oxidative stress responses.
- Cell Signaling Modulation: It influences cell signaling pathways that regulate gene expression related to oxidative stress, apoptosis, and cellular metabolism .
- Transport Mechanisms: The uptake of this compound into cells is facilitated by organic anion transporters, allowing it to exert its effects within various cellular compartments.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
In studies involving neurodegenerative models, the compound has shown protective effects against amyloid-beta (Aβ) toxicity. For instance, it reduced Aβ-induced oxidative stress in astrocytes and improved cell viability . This suggests potential applications in treating conditions like Alzheimer's disease.
Study 1: Neuroprotection in Alzheimer's Models
A study investigated the effects of this compound on Aβ-induced toxicity in cultured astrocytes. Results showed that treatment with the compound significantly decreased levels of inflammatory cytokines (TNF-α) and reduced oxidative stress markers compared to untreated controls. This highlights its potential as a therapeutic agent for neurodegenerative diseases .
Treatment Group | TNF-α Levels (pg/mL) | Cell Viability (%) |
---|---|---|
Control | 150 | 100 |
Aβ Only | 300 | 60 |
Aβ + Compound | 180 | 85 |
Study 2: Antioxidant Efficacy Assessment
In another study assessing antioxidant activity using DPPH radical scavenging assays, this compound exhibited a concentration-dependent reduction in DPPH radicals:
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
Properties
IUPAC Name |
4-tert-butyl-3,3-dimethylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2,3)8-6-11-7-10(8,4)5/h8,11H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKDENYLMGGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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